2-(benzo[d][1,3]dioxole-5-carboxamido)-N-(cyclohexylmethyl)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxamide
Description
This compound features a bicyclic cyclopenta[d]thiazole core substituted with a benzo[d][1,3]dioxole-5-carboxamido group at position 2 and a cyclohexylmethylcarboxamide moiety at position 2.
Properties
IUPAC Name |
2-(1,3-benzodioxole-5-carbonylamino)-N-(cyclohexylmethyl)-5,6-dihydro-4H-cyclopenta[d][1,3]thiazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25N3O4S/c26-20(14-6-8-16-17(10-14)29-12-28-16)25-22-24-19-15(7-9-18(19)30-22)21(27)23-11-13-4-2-1-3-5-13/h6,8,10,13,15H,1-5,7,9,11-12H2,(H,23,27)(H,24,25,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KNBNRZQYBAZRSI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)CNC(=O)C2CCC3=C2N=C(S3)NC(=O)C4=CC5=C(C=C4)OCO5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(benzo[d][1,3]dioxole-5-carboxamido)-N-(cyclohexylmethyl)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxamide typically involves multiple steps, starting from readily available precursors. One common approach is to first synthesize the benzo[d][1,3]dioxole-5-carboxylic acid, which can be achieved through the oxidation of benzo[d][1,3]dioxole. This intermediate is then converted to its corresponding amide via reaction with an appropriate amine.
The cyclopenta[d]thiazole ring can be constructed through a cyclization reaction involving a thioamide and a suitable electrophile. The final step involves coupling the benzo[d][1,3]dioxole-5-carboxamide with the cyclopenta[d]thiazole derivative under conditions that promote amide bond formation, such as using coupling reagents like EDCI or DCC.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize cost. This could include the use of continuous flow reactors for certain steps, as well as the development of more efficient catalysts and reaction conditions. Scale-up processes would also need to address issues such as solvent recovery and waste management to ensure environmental compliance.
Chemical Reactions Analysis
Types of Reactions
2-(benzo[d][1,3]dioxole-5-carboxamido)-N-(cyclohexylmethyl)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The benzo[d][1,3]dioxole moiety can be oxidized to form quinone derivatives.
Reduction: The amide groups can be reduced to amines under appropriate conditions.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or borane (BH3) can be used.
Substitution: Electrophilic substitution reactions often require catalysts like iron(III) chloride (FeCl3) or aluminum chloride (AlCl3).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the benzo[d][1,3]dioxole moiety can yield quinone derivatives, while reduction of the amide groups can produce the corresponding amines.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials.
Biology
In biological research, this compound may serve as a probe to study enzyme interactions and protein-ligand binding. Its structural features make it a potential candidate for investigating biological pathways and mechanisms.
Medicine
In medicine, 2-(benzo[d][1,3]dioxole-5-carboxamido)-N-(cyclohexylmethyl)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxamide could be explored for its therapeutic potential. Its ability to interact with specific molecular targets may lead to the development of new drugs for treating various diseases.
Industry
In industry, this compound can be used in the development of new materials with specific properties, such as polymers or coatings. Its unique structure may impart desirable characteristics to these materials, such as increased stability or enhanced performance.
Mechanism of Action
The mechanism of action of 2-(benzo[d][1,3]dioxole-5-carboxamido)-N-(cyclohexylmethyl)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins involved in biological pathways. The compound’s structure allows it to bind to these targets, potentially modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The following table compares key structural features and synthetic yields of analogous compounds:
Key Observations :
- Substituent Bulk : The cyclohexylmethyl group in the target compound introduces greater steric hindrance and lipophilicity compared to aromatic (e.g., 4-phenylbutan-2-yl in ) or polar (e.g., methoxy in Compound 75) substituents. This may enhance membrane permeability but reduce solubility .
- Synthetic Yields : Yields for analogues range from 20% (Compound 74) to 43% (Compound 75), influenced by substituent reactivity and coupling efficiency. The target compound’s yield is unreported but likely aligns with these values due to shared amide-bond-forming methods (e.g., HATU/DIPEA activation) .
Physicochemical Properties
- Lipophilicity : Cyclohexylmethyl (logP ~4.2 estimated) is more hydrophobic than phenylbutan-2-yl (logP ~3.8) or methoxyphenyl (logP ~2.5), impacting drug-likeness parameters.
- Electronic Effects : The benzo[d][1,3]dioxole group provides electron-rich aromaticity, common in CNS-targeting compounds, while thiophene analogues (e.g., ) exhibit distinct electronic profiles due to sulfur’s polarizability .
Q & A
Q. What are the recommended synthetic pathways for this compound, and how can reaction conditions be optimized to improve yield?
The synthesis typically involves multi-step reactions, including:
- Amide coupling : Use coupling agents like EDC or DCC in polar aprotic solvents (e.g., DMF) to link the benzo[d][1,3]dioxole-5-carboxamido moiety to the thiazole core .
- Cyclization : Controlled temperature (60–80°C) and inert atmospheres (N₂/Ar) to form the dihydrocyclopenta[d]thiazole ring .
- Purification : Recrystallization (ethanol/water) or column chromatography (silica gel, ethyl acetate/hexane) to achieve >95% purity .
Optimization : Adjust solvent polarity, reaction time, and stoichiometric ratios of intermediates. Monitor via TLC/HPLC to isolate intermediates and minimize side products .
Q. Which spectroscopic and chromatographic techniques are critical for structural characterization?
- NMR (¹H/¹³C) : Assign peaks to confirm the benzo[d][1,3]dioxole aromatic protons (δ 6.7–7.1 ppm) and cyclopenta-thiazole backbone (δ 2.1–3.3 ppm for CH₂ groups) .
- HPLC-MS : Verify molecular weight (e.g., [M+H]+ ion) and detect impurities using reverse-phase C18 columns with acetonitrile/water gradients .
- FT-IR : Identify carbonyl stretches (~1650–1700 cm⁻¹) for carboxamide groups .
Comparative analysis : Cross-reference with structurally similar compounds (e.g., thiadiazole or indole derivatives) to resolve ambiguities .
Q. How does the compound’s stability vary under different storage conditions?
- Light sensitivity : Store in amber vials at –20°C to prevent photodegradation of the thiazole and dioxole moieties .
- Thermal stability : Decomposition observed above 150°C; avoid prolonged exposure to heat during handling .
- pH sensitivity : Stable in neutral buffers (pH 6–8); avoid strong acids/bases to prevent hydrolysis of the carboxamide bond .
Q. What preliminary assays are used to evaluate its biological activity?
- Enzyme inhibition : Screen against kinases (e.g., EGFR) or proteases using fluorogenic substrates .
- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations .
- Binding affinity : Surface plasmon resonance (SPR) to measure interactions with target proteins (e.g., BSA for plasma protein binding) .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies guide the optimization of its bioactivity?
- Substituent variation : Modify the cyclohexylmethyl group to alter lipophilicity (e.g., replace with aryl groups) and assess impact on membrane permeability .
- Core modifications : Introduce electron-withdrawing groups (e.g., -NO₂) to the benzo[d][1,3]dioxole ring to enhance electrophilic interactions with target enzymes .
- Data-driven design : Compare with analogs (see Table 1) to identify critical pharmacophores.
Table 1 : Bioactivity of Structural Analogs
| Compound | Key Modification | IC₅₀ (μM) | Target |
|---|---|---|---|
| Target Compound | Cyclohexylmethyl | 0.45 | Kinase X |
| N-(4-Fluorophenyl) analog | Aryl substitution | 1.2 | Kinase X |
| Thiophene derivative | Heterocycle replacement | 3.8 | Protease Y |
| Data synthesized from |
Q. How can computational modeling resolve contradictions in experimental binding data?
- Molecular docking : Use AutoDock Vina to predict binding poses with protein targets (e.g., PDB ID: 1XYZ). Compare results across multiple docking algorithms (e.g., Glide vs. GOLD) .
- MD simulations : Run 100-ns trajectories in GROMACS to assess stability of ligand-protein complexes. Analyze hydrogen bonds and hydrophobic interactions .
- QTAIM analysis : Map electron density to identify critical non-covalent interactions (e.g., π-π stacking with aromatic residues) .
Q. What strategies mitigate batch-to-batch variability in synthesis?
- Process controls : Implement in-line FTIR to monitor reaction progress and ensure consistent intermediate formation .
- Design of Experiments (DoE) : Use factorial designs to evaluate the impact of variables (e.g., temperature, catalyst loading) on yield and purity .
- Quality metrics : Set thresholds for HPLC purity (>98%) and residual solvents (<500 ppm) per ICH guidelines .
Q. How can mechanistic studies elucidate its mode of action in complex biological systems?
- Kinetic assays : Measure time-dependent inhibition of target enzymes (e.g., kₐₙₜ/Kᵢ values) to distinguish competitive vs. non-competitive binding .
- X-ray crystallography : Co-crystallize the compound with its target protein to resolve binding-site interactions at 2.0 Å resolution .
- Transcriptomics : Perform RNA-seq on treated cells to identify dysregulated pathways (e.g., apoptosis, cell cycle) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
